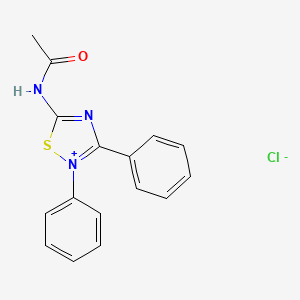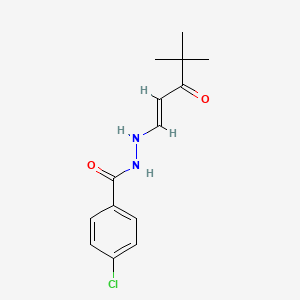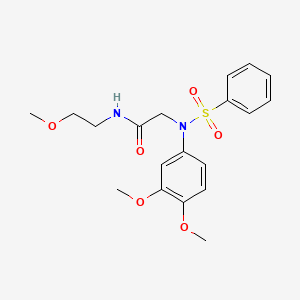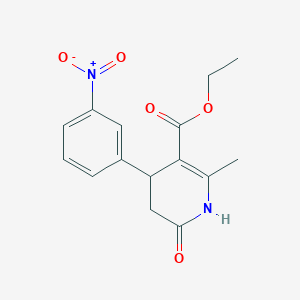
ethyl 1-(2-furylmethyl)-2,5-dimethyl-1H-pyrrole-3-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 1-(2-furylmethyl)-2,5-dimethyl-1H-pyrrole-3-carboxylate, also known as EFMC, is a heterocyclic compound that has been extensively studied for its potential therapeutic applications in various diseases. EFMC is a member of the pyrrole family, which is known for its diverse biological activities. In
作用机制
The mechanism of action of ethyl 1-(2-furylmethyl)-2,5-dimethyl-1H-pyrrole-3-carboxylate is complex and involves multiple pathways. ethyl 1-(2-furylmethyl)-2,5-dimethyl-1H-pyrrole-3-carboxylate has been found to inhibit the activity of various enzymes involved in inflammation, such as lipoxygenase and cyclooxygenase. ethyl 1-(2-furylmethyl)-2,5-dimethyl-1H-pyrrole-3-carboxylate has also been shown to modulate the expression of various genes involved in inflammation, angiogenesis, and apoptosis. ethyl 1-(2-furylmethyl)-2,5-dimethyl-1H-pyrrole-3-carboxylate has been found to induce apoptosis in cancer cells by activating the caspase pathway and inhibiting the PI3K/Akt pathway. ethyl 1-(2-furylmethyl)-2,5-dimethyl-1H-pyrrole-3-carboxylate has also been shown to inhibit the growth of cancer cells by inducing cell cycle arrest at G1 phase.
Biochemical and Physiological Effects:
ethyl 1-(2-furylmethyl)-2,5-dimethyl-1H-pyrrole-3-carboxylate has been found to exhibit various biochemical and physiological effects. ethyl 1-(2-furylmethyl)-2,5-dimethyl-1H-pyrrole-3-carboxylate has been shown to reduce the production of inflammatory cytokines, such as TNF-α and IL-6, by inhibiting the activity of lipoxygenase and cyclooxygenase. ethyl 1-(2-furylmethyl)-2,5-dimethyl-1H-pyrrole-3-carboxylate has also been found to inhibit the activity of aldose reductase, which is involved in the development of diabetic complications. ethyl 1-(2-furylmethyl)-2,5-dimethyl-1H-pyrrole-3-carboxylate has been shown to improve glucose uptake and insulin sensitivity in diabetic animal models. ethyl 1-(2-furylmethyl)-2,5-dimethyl-1H-pyrrole-3-carboxylate has also been found to exhibit anti-microbial activity against various pathogens, including bacteria and fungi.
实验室实验的优点和局限性
Ethyl 1-(2-furylmethyl)-2,5-dimethyl-1H-pyrrole-3-carboxylate has several advantages for lab experiments, including its broad spectrum of biological activities, low toxicity, and ease of synthesis. ethyl 1-(2-furylmethyl)-2,5-dimethyl-1H-pyrrole-3-carboxylate can be easily synthesized in large quantities, which makes it suitable for high-throughput screening assays. However, ethyl 1-(2-furylmethyl)-2,5-dimethyl-1H-pyrrole-3-carboxylate has some limitations, including its poor solubility in water, which can limit its bioavailability and pharmacokinetic properties. ethyl 1-(2-furylmethyl)-2,5-dimethyl-1H-pyrrole-3-carboxylate also has limited stability under certain conditions, such as acidic or basic pH.
未来方向
Ethyl 1-(2-furylmethyl)-2,5-dimethyl-1H-pyrrole-3-carboxylate has great potential for future research and development. Some of the future directions for ethyl 1-(2-furylmethyl)-2,5-dimethyl-1H-pyrrole-3-carboxylate include:
1. Development of more potent and selective analogs of ethyl 1-(2-furylmethyl)-2,5-dimethyl-1H-pyrrole-3-carboxylate for specific therapeutic applications.
2. Investigation of the pharmacokinetic and pharmacodynamic properties of ethyl 1-(2-furylmethyl)-2,5-dimethyl-1H-pyrrole-3-carboxylate in animal models and humans.
3. Evaluation of the safety and toxicity of ethyl 1-(2-furylmethyl)-2,5-dimethyl-1H-pyrrole-3-carboxylate in preclinical and clinical studies.
4. Exploration of the mechanism of action of ethyl 1-(2-furylmethyl)-2,5-dimethyl-1H-pyrrole-3-carboxylate in various disease models.
5. Investigation of the potential of ethyl 1-(2-furylmethyl)-2,5-dimethyl-1H-pyrrole-3-carboxylate as a drug candidate for various diseases, including cancer, diabetes, and Alzheimer's disease.
6. Development of novel drug delivery systems for ethyl 1-(2-furylmethyl)-2,5-dimethyl-1H-pyrrole-3-carboxylate to improve its bioavailability and pharmacokinetic properties.
7. Investigation of the potential of ethyl 1-(2-furylmethyl)-2,5-dimethyl-1H-pyrrole-3-carboxylate as a lead compound for the development of new drugs with diverse biological activities.
In conclusion, ethyl 1-(2-furylmethyl)-2,5-dimethyl-1H-pyrrole-3-carboxylate is a promising compound with diverse biological activities and potential therapeutic applications. Further research is needed to fully understand the mechanism of action of ethyl 1-(2-furylmethyl)-2,5-dimethyl-1H-pyrrole-3-carboxylate and its potential as a drug candidate for various diseases.
合成方法
Ethyl 1-(2-furylmethyl)-2,5-dimethyl-1H-pyrrole-3-carboxylate can be synthesized through a multistep process involving the reaction of furfural with β-ketoester, followed by cyclization and esterification. The yield of ethyl 1-(2-furylmethyl)-2,5-dimethyl-1H-pyrrole-3-carboxylate can be optimized by controlling the reaction conditions, such as temperature, solvent, and catalyst. The purity of ethyl 1-(2-furylmethyl)-2,5-dimethyl-1H-pyrrole-3-carboxylate can be determined by various analytical techniques, including NMR, IR, and HPLC.
科学研究应用
Ethyl 1-(2-furylmethyl)-2,5-dimethyl-1H-pyrrole-3-carboxylate has been found to exhibit a broad spectrum of biological activities, including anti-inflammatory, anti-cancer, anti-diabetic, and anti-microbial effects. ethyl 1-(2-furylmethyl)-2,5-dimethyl-1H-pyrrole-3-carboxylate has been shown to inhibit the activity of various enzymes, such as lipoxygenase, cyclooxygenase, and aldose reductase. ethyl 1-(2-furylmethyl)-2,5-dimethyl-1H-pyrrole-3-carboxylate has also been found to modulate the expression of various genes involved in inflammation, angiogenesis, and apoptosis. ethyl 1-(2-furylmethyl)-2,5-dimethyl-1H-pyrrole-3-carboxylate has been investigated as a potential therapeutic agent for various diseases, including cancer, diabetes, and Alzheimer's disease.
属性
IUPAC Name |
ethyl 1-(furan-2-ylmethyl)-2,5-dimethylpyrrole-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO3/c1-4-17-14(16)13-8-10(2)15(11(13)3)9-12-6-5-7-18-12/h5-8H,4,9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTPSACSWHIBYSW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(C(=C1)C)CC2=CC=CO2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 1-(furan-2-ylmethyl)-2,5-dimethylpyrrole-3-carboxylate | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-(1,3-benzodioxol-5-ylmethyl)-4-[(5-propyl-3-thienyl)carbonyl]piperazine](/img/structure/B5118713.png)

![N-allyl-2-{[3-(4-methylphenyl)propanoyl]amino}benzamide](/img/structure/B5118733.png)
![N-{1-[(2,5-dimethylphenyl)amino]-2-oxo-2-phenylethyl}-2-furamide](/img/structure/B5118734.png)
![N~1~-(3-hydroxyphenyl)-N~2~-methyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5118745.png)
![methyl 4-{[4-(4-{[(2-hydroxyethyl)amino]carbonyl}phenyl)-1-phthalazinyl]amino}benzoate](/img/structure/B5118746.png)
![2-methyl-1-{[3-(4-thiomorpholinylcarbonyl)-1H-pyrazol-5-yl]methyl}-1H-benzimidazole](/img/structure/B5118754.png)



![4-methoxy-3-nitro-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}benzamide](/img/structure/B5118797.png)
![4-(4-cyclohexylphenyl)-2-[5-(4-fluorophenyl)-3-(2-thienyl)-4,5-dihydro-1H-pyrazol-1-yl]-1,3-thiazole hydrobromide](/img/structure/B5118804.png)
![ethyl {5-[3-(benzyloxy)-4-methoxybenzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetate](/img/structure/B5118809.png)